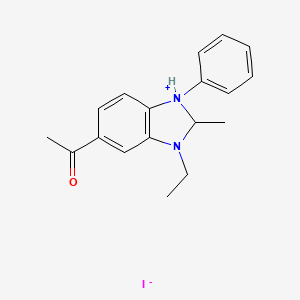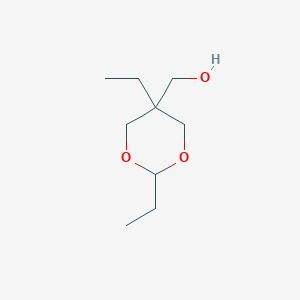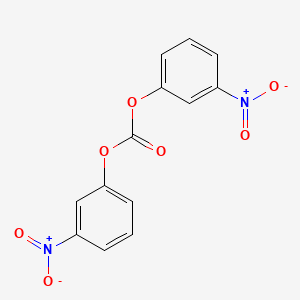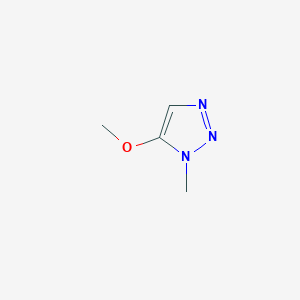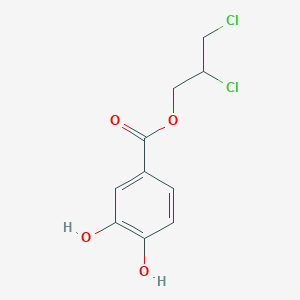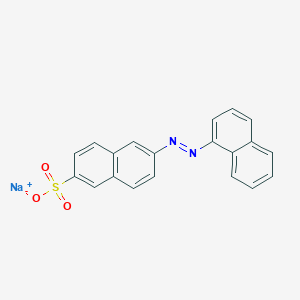
Sodium 6-(1-naphthylazo)naphthalene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 6-(1-naphthylazo)naphthalene-2-sulphonate is an organic compound known for its vibrant color and utility in various scientific applications. It is a member of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is often used as a pH indicator and in various analytical chemistry applications due to its distinct color changes in different pH environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 6-(1-naphthylazo)naphthalene-2-sulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 6-aminonaphthalene-2-sulfonic acid using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with naphthalen-1-amine in an alkaline medium, usually with sodium carbonate, to form the azo compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to prevent side reactions and degradation of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 6-(1-naphthylazo)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the azo group typically leads to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Products vary based on the oxidizing agent but can include nitro compounds or quinones.
Reduction: The primary products are the corresponding amines.
Substitution: Depending on the substituent introduced, products can include brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 6-(1-naphthylazo)naphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in different pH environments, leading to distinct color changes. This property makes it useful as a pH indicator. Additionally, the aromatic rings can interact with various molecular targets, influencing the compound’s behavior in different applications .
Vergleich Mit ähnlichen Verbindungen
- Sodium 4-(1-naphthylazo)naphthalene-1-sulphonate
- Sodium 2-(1-naphthylazo)naphthalene-3-sulphonate
- Sodium 6-(2-naphthylazo)naphthalene-2-sulphonate
Comparison: Sodium 6-(1-naphthylazo)naphthalene-2-sulphonate is unique due to its specific structural configuration, which influences its color properties and reactivity. Compared to similar compounds, it may exhibit different absorption spectra and reactivity patterns, making it suitable for specific applications where other compounds might not be as effective .
Eigenschaften
CAS-Nummer |
6407-85-8 |
|---|---|
Molekularformel |
C20H13N2NaO3S |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
sodium;6-(naphthalen-1-yldiazenyl)naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H14N2O3S.Na/c23-26(24,25)18-11-9-15-12-17(10-8-16(15)13-18)21-22-20-7-3-5-14-4-1-2-6-19(14)20;/h1-13H,(H,23,24,25);/q;+1/p-1 |
InChI-Schlüssel |
TUJPIQXJCDUAEN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


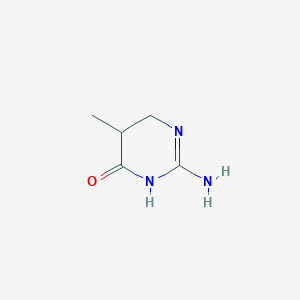
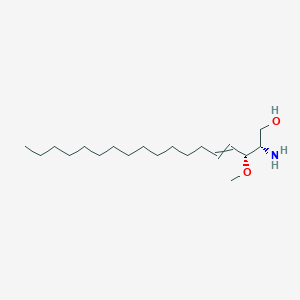
![4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14733767.png)

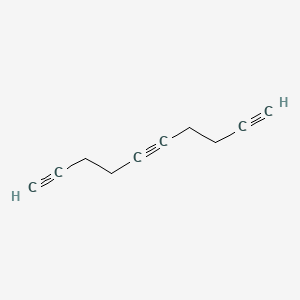
![[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate](/img/structure/B14733789.png)
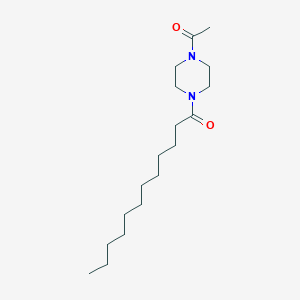
![{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14733800.png)

